2-amino-N-(2-cyclopentylethyl)acetamide
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Overview
Description
2-amino-N-(2-cyclopentylethyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes an amino group and a cyclopentylethyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-cyclopentylethyl)acetamide typically involves the reaction of 2-cyclopentylethylamine with chloroacetyl chloride, followed by the addition of ammonia or an amine source to form the final product. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-cyclopentylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted acetamides .
Scientific Research Applications
2-amino-N-(2-cyclopentylethyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-amino-N-(2-cyclopentylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-N-(2-cyclopentylethyl)acetamide include:
- 2-amino-N-(2-cyclohexylethyl)acetamide
- 2-amino-N-(2-cyclopropylethyl)acetamide
- 2-amino-N-(2-cyclobutylethyl)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its specific cyclopentylethyl group, which can impart unique steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-amino-N-(2-cyclopentylethyl)acetamide |
InChI |
InChI=1S/C9H18N2O/c10-7-9(12)11-6-5-8-3-1-2-4-8/h8H,1-7,10H2,(H,11,12) |
InChI Key |
MAPTWODTYQSFMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCNC(=O)CN |
Origin of Product |
United States |
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